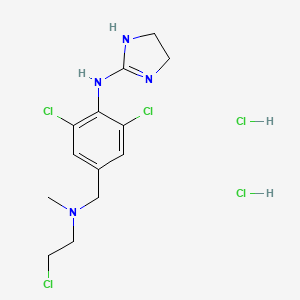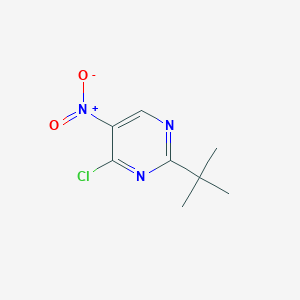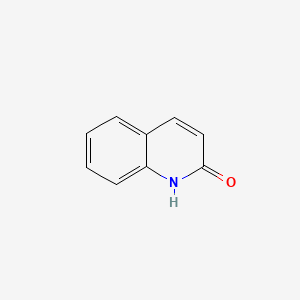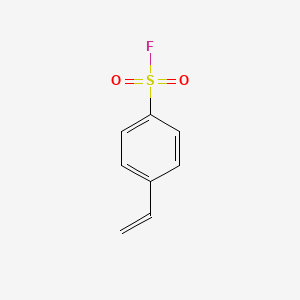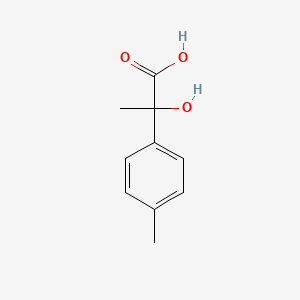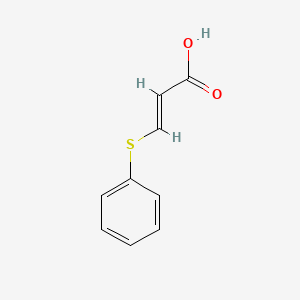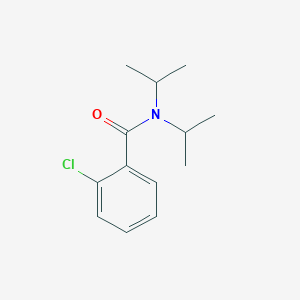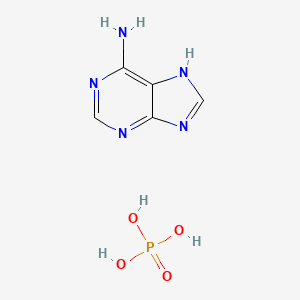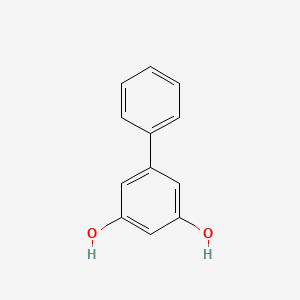
3,5-Dihydroxybiphenyl
概要
説明
3,5-Dihydroxybiphenyl is a member of biphenyls . It has a molecular formula of C12H10O2 and a molecular weight of 186.21 g/mol .
Synthesis Analysis
The formation of 3,5-dihydroxybiphenyl has been detected in yeast-extract-treated cell cultures of S. aucuparia. The enzyme involved in this process is termed biphenyl synthase (BIS) .Molecular Structure Analysis
The IUPAC name for 3,5-Dihydroxybiphenyl is 5-phenylbenzene-1,3-diol . The InChI string is InChI=1S/C12H10O2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8,13-14H and the Canonical SMILES string is C1=CC=C(C=C1)C2=CC(=CC(=C2)O)O .Chemical Reactions Analysis
Biphenyl synthase (BIS) catalyzes the formation of 3,5-dihydroxybiphenyl via the sequential condensation of benzoyl-CoA with three molecules of malonyl-CoA .Physical And Chemical Properties Analysis
The computed properties of 3,5-Dihydroxybiphenyl include a XLogP3-AA of 2.8, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 1 . The Exact Mass is 186.068079557 g/mol and the Topological Polar Surface Area is 40.5 Ų .科学的研究の応用
Phytoalexin Biosynthesis
3,5-Dihydroxybiphenyl plays a crucial role in the biosynthesis of biphenyl phytoalexins, which are specialized defense compounds produced by plants . In apple cell cultures, an enzyme named O-methyltransferase (OMT) catalyzes the regiospecific O-methylation of 3,5-dihydroxybiphenyl at the 5-position to form 3-hydroxy-5-methoxybiphenyl . This process is part of the pathway leading to the formation of aucuparin, a widely distributed biphenyl phytoalexin .
Organic Synthesis
3,5-Dihydroxybiphenyl can be used as a starting material in organic synthesis . For instance, it can be converted into 3,3’-dihydroxybiphenyl through a demethylation reaction using boron tribromide . This reaction is an example of the utility of boron tribromide for the cleavage of aryl methyl ethers .
Polyketide Synthesis
3,5-Dihydroxybiphenyl is a key intermediate in the biosynthesis of polyketides . It is formed by the sequential condensation of three molecules of malonyl-CoA and one molecule of benzoyl-CoA in a reaction catalyzed by biphenyl synthase . This reaction is part of the pathway leading to the formation of various polyketides, which are a large class of secondary metabolites with diverse biological activities .
Genetic Engineering
The genes encoding the enzymes involved in the biosynthesis of 3,5-dihydroxybiphenyl can be used in genetic engineering to enhance the production of biphenyl phytoalexins in plants . For instance, the gene encoding OMT, which catalyzes a key step in the biosynthesis of 3,5-dihydroxybiphenyl, has been cloned and functionally characterized from apple cell cultures .
Plant Disease Resistance
The production of 3,5-dihydroxybiphenyl and its derivatives in plants is associated with resistance to various diseases . For example, in apple plants, the expression of the gene encoding OMT, which is involved in the biosynthesis of 3,5-dihydroxybiphenyl, is induced in response to infection by the apple scab-causing fungus Venturia inaequalis .
Biochemical Research
3,5-Dihydroxybiphenyl can be used as a substrate in biochemical research to study the activity of various enzymes, such as OMT . By monitoring the conversion of 3,5-dihydroxybiphenyl to its methylated derivative, researchers can gain insights into the catalytic properties of these enzymes .
作用機序
Target of Action
The primary target of 3,5-Dihydroxybiphenyl is the enzyme O-methyltransferase (OMT) found in apple cell cultures . This enzyme shows an absolute substrate preference for 3,5-Dihydroxybiphenyl .
Mode of Action
3,5-Dihydroxybiphenyl interacts with its target, OMT, through a process known as O-methylation . Specifically, OMT catalyzes the regiospecific O-methylation of 3,5-Dihydroxybiphenyl at the 5-position to form 3-hydroxy-5-methoxybiphenyl .
Biochemical Pathways
The biochemical pathway involving 3,5-Dihydroxybiphenyl begins with the condensation of three molecules of malonyl-CoA and one molecule of benzoyl-CoA, a reaction catalyzed by biphenyl synthase (BIS) . This results in the formation of 3,5-Dihydroxybiphenyl . The 3,5-Dihydroxybiphenyl then undergoes sequential 5-O-methylation, 4-hydroxylation, and finally 3-O-methylation to form aucuparin .
Result of Action
The result of the action of 3,5-Dihydroxybiphenyl is the formation of aucuparin, a biphenyl phytoalexin . Phytoalexins are antimicrobial substances synthesized by plants in response to pathogenic attack .
Action Environment
Environmental factors can influence the action of 3,5-Dihydroxybiphenyl. For instance, the expression of OMT, the enzyme that interacts with 3,5-Dihydroxybiphenyl, can be induced in apple plants following inoculation with the apple scab-causing fungus Venturia inaequalis . This suggests that the presence of certain pathogens can influence the action and efficacy of 3,5-Dihydroxybiphenyl.
特性
IUPAC Name |
5-phenylbenzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8,13-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVUNEWOYVVSEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001312951 | |
| Record name | [1,1′-Biphenyl]-3,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dihydroxybiphenyl | |
CAS RN |
7028-41-3 | |
| Record name | [1,1′-Biphenyl]-3,5-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7028-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Biphenyl]-3,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-biphenyl]-3,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological significance of 3,5-Dihydroxybiphenyl?
A: 3,5-Dihydroxybiphenyl is a crucial precursor in the biosynthesis of biphenyl and dibenzofuran phytoalexins found in plants belonging to the Malinae subtribe, which includes economically important fruit trees like apple and pear. [, , ] These phytoalexins act as defense compounds against pathogens and pests. [, , , , ]
Q2: How is 3,5-Dihydroxybiphenyl synthesized in plants?
A: It is produced from the condensation of one molecule of benzoyl-CoA and three molecules of malonyl-CoA by the enzyme biphenyl synthase (BIS). [, ] This enzyme is a novel type III polyketide synthase. [, ]
Q3: What are the downstream products of 3,5-Dihydroxybiphenyl in the phytoalexin pathway?
A: 3,5-Dihydroxybiphenyl is the precursor for both biphenyl and dibenzofuran phytoalexins. It undergoes a series of modifications, including O-methylation and hydroxylation, to produce various bioactive compounds like aucuparin and eriobofuran. [, ]
Q4: What enzymes are involved in the conversion of 3,5-Dihydroxybiphenyl to other phytoalexins?
A: Two O-methyltransferases (OMTs), SaOMT1 and SaOMT2, play key roles in this process. [] SaOMT1 catalyzes the methylation of 3,5-Dihydroxybiphenyl, while SaOMT2 exhibits high affinity for noraucuparin, a downstream product, and methylates it at the meta-positioned hydroxyl group. []
Q5: How does the structure of SaOMT1 and SaOMT2 relate to their substrate specificity?
A: Homology modeling and substrate docking studies provided insights into the specificities of SaOMT1 and SaOMT2. These studies revealed how the substrate interacts with the active site of the enzymes and the role of specific amino acid residues in substrate binding and catalysis. []
Q6: Have the genes encoding these biosynthetic enzymes been isolated?
A: Yes, cDNAs encoding SaOMT1, SaOMT2, and biphenyl synthase (SaBIS3) have been successfully isolated from rowan (Sorbus aucuparia) cell cultures. []
Q7: Has the expression of these genes been studied?
A: Yes, treatment of rowan cell cultures with a fungal elicitor resulted in the transient induction of SaOMT1, SaOMT2, and SaBIS3 gene expression. [] This suggests that the biosynthesis of these phytoalexins is induced in response to pathogen attack.
Q8: What is the subcellular localization of these enzymes?
A: Using fluorescent protein fusions, SaOMT1, SaOMT2, and SaBIS3 were localized to the cytoplasm of Nicotiana benthamiana leaf epidermis cells. [] This suggests that the biosynthesis of biphenyls and dibenzofurans likely takes place in the cytoplasm.
Q9: Are there alternative chemical synthesis routes for 3,5-Dihydroxybiphenyl?
A: Yes, 3,5-dihydroxybiphenyls can be synthesized through an anti-Friedel–Crafts-type substitution reaction. This method allows for the ipso-substitution of one or two hydroxy groups of phloroglucinol with arene nucleophiles, offering a practical alternative to traditional biaryl coupling methods. []
Q10: Are there any structural studies on the enzymes involved in 3,5-Dihydroxybiphenyl biosynthesis?
A: Yes, Biphenyl synthase I (BIS I) from Sorbus aucuparia has been crystallized and its structure determined. [] This structural information is valuable for understanding the catalytic mechanism of the enzyme and for designing potential inhibitors or modifying its activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




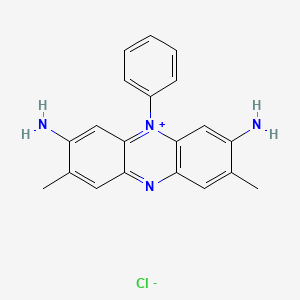


![Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate](/img/structure/B3428841.png)
